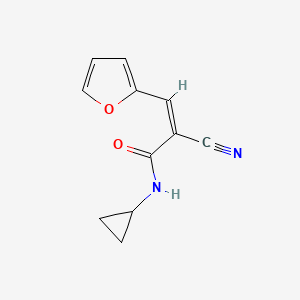

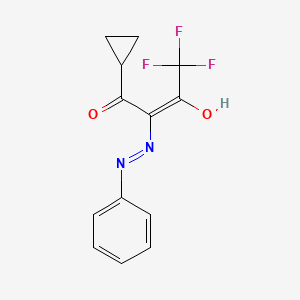

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective A1 adenosine receptor agonist and has been shown to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

- Enantioselective Ene-Reduction by Fungi: (Jimenez et al., 2019) reported the enantioselective synthesis of (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide derivatives using marine and terrestrial fungi. This process involves an ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce a compound with a CN-bearing stereogenic center.

Cyclopropane Derivatives as Inhibitors

- Inhibition of Mycolic Acid Biosynthesis: (Hartmann et al., 1994) synthesized derivatives of cyclopropane fatty acids, which are related to this compound. These derivatives have shown potential as inhibitors of mycolic acid biosynthesis, a key component in mycobacterial cell walls.

Synthesis of Furan Derivatives

- Synthesis of Substituted Furans: (Du et al., 2009) and (Liu et al., 2005) have demonstrated methods for the efficient synthesis of substituted furans, which are key structural components in this compound.

Biological Activities and Structural Analysis

Synthesis and Biological Activities of Cyanoacrylates

(Liu et al., 2007) synthesized a series of cyanoacrylates containing furan or tetrahydrofuran moieties. They evaluated their herbicidal, plant growth regulatory, fungicidal, and antiviral activities, providing insights into the potential applications of compounds structurally related to this compound.

Structural Analysis of Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

(Johnson et al., 2006) conducted a detailed structural analysis of a related compound, providing valuable information for understanding the structure and reactivity of this compound derivatives.

Catalytic Applications

- Z-Selective Hydroamidation of Alkynes: (Buba et al., 2011) explored a catalytic system for the addition of nitrogen nucleophiles to terminal alkynes, forming Z-enamide products. This research highlights potential catalytic applications for similar structures.

Propiedades

IUPAC Name |

(Z)-2-cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLQKVXLIXQLGN-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=CC2=CC=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)/C(=C\C2=CC=CO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)